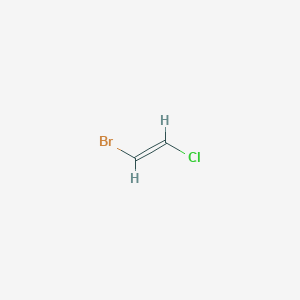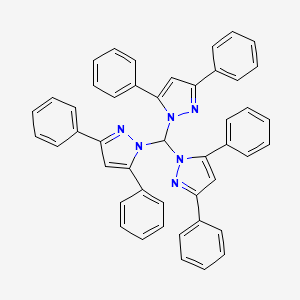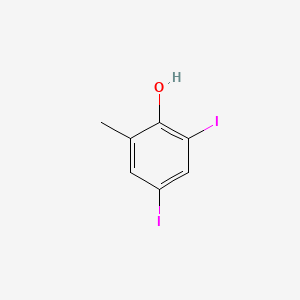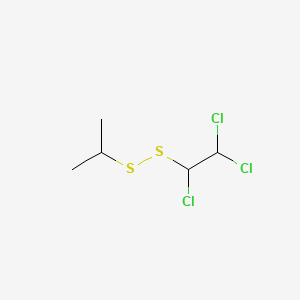
1-Methylethyl 1,2,2-trichloroethyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylethyl 1,2,2-trichloroethyl disulfide is an organic compound that belongs to the class of disulfides Disulfides are characterized by the presence of a sulfur-sulfur bond
Méthodes De Préparation
The synthesis of 1-Methylethyl 1,2,2-trichloroethyl disulfide typically involves the reaction of 1,2,2-trichloroethanol with 1-methylethyl thiol in the presence of an oxidizing agent. The reaction conditions often require a controlled environment to ensure the formation of the desired disulfide bond. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
1-Methylethyl 1,2,2-trichloroethyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methylethyl 1,2,2-trichloroethyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 1-Methylethyl 1,2,2-trichloroethyl disulfide exerts its effects involves the interaction of its disulfide bond with other molecules. The sulfur-sulfur bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological targets. These interactions can affect various molecular pathways, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
1-Methylethyl 1,2,2-trichloroethyl disulfide can be compared with other disulfides such as:
Dimethyl disulfide: Known for its use as a soil fumigant and in the synthesis of other sulfur compounds.
Diethyl disulfide: Used in organic synthesis and as a flavoring agent.
Dipropyl disulfide: Found in garlic and studied for its biological activity.
Propriétés
Numéro CAS |
4095-32-3 |
|---|---|
Formule moléculaire |
C5H9Cl3S2 |
Poids moléculaire |
239.6 g/mol |
Nom IUPAC |
2-(1,2,2-trichloroethyldisulfanyl)propane |
InChI |
InChI=1S/C5H9Cl3S2/c1-3(2)9-10-5(8)4(6)7/h3-5H,1-2H3 |
Clé InChI |
CCVBOQAQIZDRRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SSC(C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)

![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)
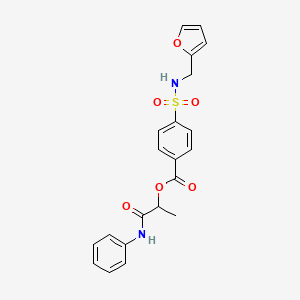
![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)
![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)

![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)


